molecular formula C11H8Cl2N2O B1413149 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one CAS No. 1206156-64-0

5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one

Cat. No.: B1413149
CAS No.: 1206156-64-0
M. Wt: 255.1 g/mol
InChI Key: SVGBQJDSVANMJW-UHFFFAOYSA-N
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Description

5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are often used as core structures in drug design. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one typically involves the reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with chloromethylating agents. One common method involves the use of mucochloric acid and benzene as starting materials, followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions . The reaction is usually carried out in solvents such as acetone, acetonitrile, or N,N-dimethylformamide, with acetone providing the best results .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form the corresponding alcohols or amines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridazinones.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation . The compound may also interact with ion channels and receptors, modulating cellular signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the chloromethyl group.

    4-Chloro-5-phenylpyridazin-3(2H)-one: Similar structure with different substitution pattern.

    6-Phenyl-3(2H)-pyridazinone: Lacks both chloro and chloromethyl groups.

Uniqueness

5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and potential biological activities. This dual substitution allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

5-chloro-2-(chloromethyl)-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-7-15-10(16)6-9(13)11(14-15)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGBQJDSVANMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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